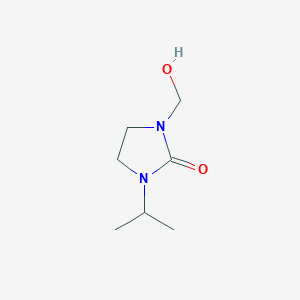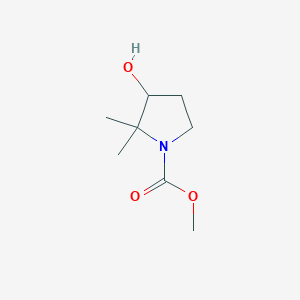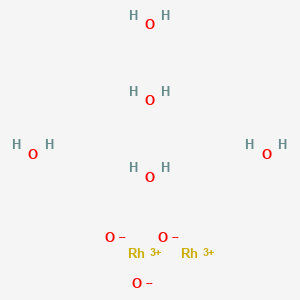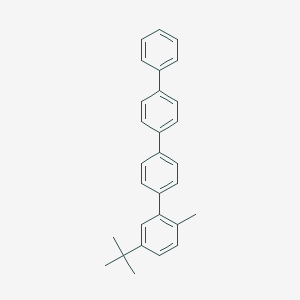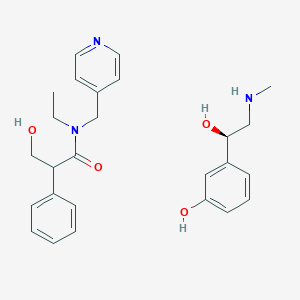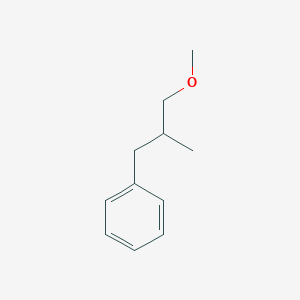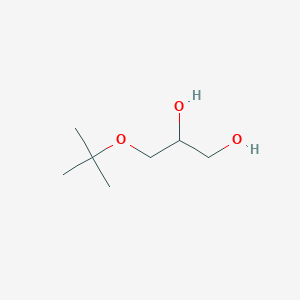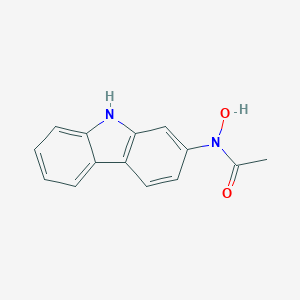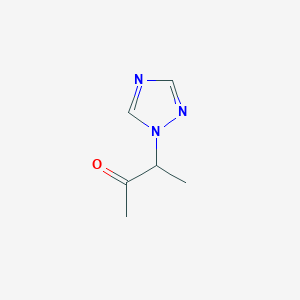
3-(1H-1,2,4-Triazol-1-yl)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,4-Triazol-1-yl)-2-butanone is a heterocyclic compound containing a triazole ring Triazoles are known for their versatile chemical properties and potential biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone typically involves the reaction of 1H-1,2,4-triazole with a suitable butanone derivative. One common method is the Michael addition of 1H-1,2,4-triazole to an α,β-unsaturated ketone under basic conditions . This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-1,2,4-Triazol-1-yl)-2-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1H-1,2,4-Triazol-1-yl)-2-butanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit enzymes by forming hydrogen bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects . The triazole ring’s ability to form stable complexes with metal ions also contributes to its activity in materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole: The parent compound of 3-(1H-1,2,4-Triazol-1-yl)-2-butanone.
3-(1H-1,2,4-Triazol-1-yl)-2-propanone: A similar compound with a shorter carbon chain.
3-(1H-1,2,4-Triazol-1-yl)-2-pentanone: A similar compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length, which can influence its chemical reactivity and biological activity. The presence of the triazole ring imparts significant stability and versatility, making it a valuable scaffold in various applications .
Eigenschaften
IUPAC Name |
3-(1,2,4-triazol-1-yl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAGOYHWDZARPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3,4-bis(phenylmethoxy)benzeneacetamide](/img/structure/B54612.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)
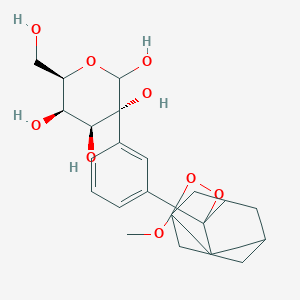
![2-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b]oxazole](/img/structure/B54620.png)
